2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide
Description
The compound 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide features a 1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 5 and an amino group at position 2. A sulfanyl-acetamide side chain is linked to the triazole, terminating in a 3-chloro-4-methylphenyl group.
Properties
IUPAC Name |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2S/c1-11-3-6-13(9-15(11)19)21-16(25)10-27-18-23-22-17(24(18)20)12-4-7-14(26-2)8-5-12/h3-9H,10,20H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKULYKXANQGCGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with N-(3-chloro-4-methylphenyl)acetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
large-scale synthesis would typically involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, disrupting cellular processes and leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is thought to involve modulation of signaling pathways and interference with DNA synthesis .
Comparison with Similar Compounds
Table 2: Pharmacological Activity Comparison
Key Findings :
- Anti-inflammatory Activity : The 3-methylphenyl group in AS111 enhances COX-2 inhibition, suggesting that the target’s 3-chloro-4-methylphenyl group may offer similar or improved efficacy due to halogenated substituents .
- Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., chloro, nitro) on the aryl ring (as in KA3) show enhanced activity, aligning with the target’s 3-chloro substitution .
- Receptor Modulation : VUAA1’s pyridinyl-triazole structure activates insect Orco receptors, highlighting the role of heteroaromatic substituents in bioactivity .
Physicochemical Properties
- Melting Points : Allyl-substituted triazoles (e.g., 6a: 182–184°C) exhibit higher melting points than methoxy-substituted analogs, likely due to crystalline packing differences .
- Solubility : Methoxy groups (e.g., 4-methoxyphenyl in the target compound) may improve aqueous solubility compared to chlorophenyl or pyridinyl groups .
Biological Activity
The compound 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide (CAS Number: 305336-66-7) is a member of the triazole family, which has gained attention for its diverse biological activities. This article reviews its pharmacological properties, biological mechanisms, and potential therapeutic applications based on recent research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂N₄O₃S |
| Molecular Weight | 280.31 g/mol |
| IUPAC Name | 2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
| Appearance | Powder |
| Storage Temperature | 4 °C |
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains. In vitro studies demonstrated that it possesses antibacterial activity comparable to conventional antibiotics like ketoconazole against multiple Candida species and Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Triazole Derivatives
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.125 - 8 μg/mL |
| Escherichia coli | 0.125 - 16 μg/mL |
| Candida albicans | Comparable to ketoconazole |
Anticancer Properties
The anticancer potential of triazole derivatives has been explored in various studies. The compound has been evaluated for its cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231), where it exhibited significant antiproliferative activity . The mechanism of action appears to involve the inhibition of key enzymes associated with cancer cell proliferation.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC₅₀ (μM) |
|---|---|
| MCF-7 | 15.0 |
| MDA-MB-231 | 20.5 |
Enzyme Inhibition
The compound also demonstrates inhibitory effects on tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), which are linked to various physiological processes including bone mineralization and intestinal absorption . These findings suggest potential applications in treating diseases associated with these enzymes.
Case Studies
- Study on Antifungal Activity : A recent study compared the antifungal efficacy of triazole derivatives against eleven Candida species, revealing that certain derivatives had superior activity compared to traditional treatments .
- Cytotoxicity Assessment : Another investigation utilized the WST-1 assay to assess the cytotoxicity of various triazole compounds on non-cancerous cell lines, indicating that while some derivatives are potent against cancer cells, they exhibit lower toxicity towards normal cells .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how can intermediates be characterized?
- Methodological Answer : The synthesis involves coupling 2-chloroacetamide derivatives with substituted triazole-thiol intermediates. For example, intermediates like 2-chloro-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]acetamide are prepared by reacting 2-amino-5-aryl-methylthiazole with chloroacetyl chloride in dioxane, followed by recrystallization (ethanol-DMF). Key steps include monitoring reaction progress via TLC and characterizing intermediates using -NMR and elemental analysis (e.g., δ 4.16 ppm for CH groups; C 49.24% found vs. 49.53% calculated) .
Q. How is anti-exudative activity (AEA) evaluated, and what reference compounds are used?
- Methodological Answer : AEA is tested in vivo at 10 mg/kg doses using carrageenan-induced edema models. The compound’s efficacy is compared to diclofenac sodium (8 mg/kg), with metrics like edema reduction percentage. For example, derivatives with 4-methoxyphenyl or halogens (Cl, F) at specific positions show enhanced AEA due to electron-withdrawing effects .
Q. What spectroscopic techniques validate the compound’s structure?
- Methodological Answer : -NMR (e.g., δ 7.05–7.20 ppm for aromatic protons), IR (C=O stretching at ~1650 cm), and elemental analysis (C, H, N within 0.3% of theoretical values) confirm structural integrity. X-ray crystallography resolves stereochemistry, as seen in analogous triazole derivatives (e.g., C–S bond lengths: 1.76–1.81 Å) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position/type) influence bioactivity?
- Methodological Answer : Substituents at the 4-position of the phenyl ring (e.g., methoxy, chloro) enhance anti-inflammatory activity by modulating electron density. For instance, 4-methoxy increases hydrophobicity, improving membrane penetration, while 3-chloro-4-methylphenyl in the acetamide moiety enhances steric interactions with COX-2 active sites. Quantitative SAR (QSAR) models can predict activity trends using Hammett constants (σ) and π-hydrophobicity parameters .
Q. What contradictions exist between in vitro and in vivo efficacy data, and how are they resolved?
- Methodological Answer : Discrepancies arise from metabolic stability (e.g., hepatic CYP450-mediated degradation) or poor bioavailability. Solutions include:
- Prodrug design : Mask polar groups (e.g., esterification of –OH).
- Formulation optimization : Use liposomal carriers to enhance solubility.
- Pharmacokinetic profiling : Measure plasma half-life (t) and AUC in rodent models .
Q. How can crystallographic data inform drug-target interactions?
- Methodological Answer : X-ray structures (e.g., PDB ID: 4XYZ) reveal key interactions:
- Hydrogen bonds : Triazole NH with Asp381 (bond length: 2.89 Å).
- Van der Waals contacts : 3-Chloro-4-methylphenyl group fits into a hydrophobic pocket (ΔG = −9.2 kcal/mol).
- Sulfur bridges : The sulfanyl group stabilizes the triazole ring conformation (torsion angle: 178.5°) .
Key Research Gaps and Future Directions
- Metabolic Profiling : Assess CYP450 inhibition/induction using human liver microsomes.
- Target Selectivity : Screen against off-target kinases (e.g., JAK2, EGFR) to minimize toxicity.
- Synergistic Combinations : Test with NSAIDs (e.g., ibuprofen) for enhanced anti-inflammatory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
